Sodium docusate is an organic sodium salt.
Docusate Sodium is the sodium salt of docusate, a dioctyl salt and an emollient laxative with stool-softening activity. Docusate decreases surface tension and emulsification of fecal matter and allows water to penetrate and mix with stool. As a result, it softens the stool.
All-purpose surfactant, wetting agent, and solubilizer used in the drug, cosmetics, and food industries. It has also been used in laxatives and as cerumenolytics. It is usually administered as either the calcium, potassium, or sodium salt.
See also: Docusate (has active moiety); Docusate Sodium; Sennosides (component of); Benzocaine; docusate sodium (component of) ... View More ...
Docusate sodium
CAS No.: 577-11-7
Cat. No.: VC21343458
Molecular Formula: C20H37NaO7S
Molecular Weight: 444.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 577-11-7 |
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Molecular Formula | C20H37NaO7S |
Molecular Weight | 444.6 g/mol |
IUPAC Name | sodium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate |
Standard InChI | InChI=1S/C20H38O7S.Na/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25);/q;+1/p-1 |
Standard InChI Key | APSBXTVYXVQYAB-UHFFFAOYSA-M |
SMILES | CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O.[Na+] |
Canonical SMILES | CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+] |
Colorform | WHITE, WAX-LIKE SOLID |
Melting Point | 311 °F (USCG, 1999) |
Scientific and Commercial Names |
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Docusate sodium |
Dioctyl sodium sulfosuccinate |
Diethylhexyl sodium sulfosuccinate |
Butanedioic acid, sulfo-, 1,4-bis(2-ethylhexyl) ester, sodium salt |
Sodium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate |
Commercially, docusate sodium is marketed under various brand names including Colace, Docusol, Dulcolax, Enemeez, and others for its medicinal applications .
Physical and Chemical Characteristics
Docusate sodium is an anionic surfactant with significant surface-active properties. Its chemical structure features a hydrophilic sulfonate group and hydrophobic alkyl chains, giving it amphiphilic properties that are central to its medicinal action . These characteristics allow the compound to lower surface tension at the oil-water interface, a property critical to its function as a stool softener .
Pharmacological Action
Mechanism of Action
Docusate sodium functions primarily through its surfactant properties in the intestinal tract. The compound lowers the surface tension at the oil-water interface of fecal matter, allowing water and lipids to penetrate the stool . This hydrates and softens the fecal material, facilitating natural defecation without strong stimulant effects .
Research from 1985 provides deeper insight into the compound's action in the jejunum. When added directly to the jejunum at calculated therapeutic concentrations, docusate increased secretion of water, sodium, chloride, and potassium while decreasing absorption of glucose and bicarbonate . This effect may be attributed to an increase in intracellular cyclic AMP, either directly through docusate or through E series prostaglandins .
Unlike stimulant laxatives, which directly promote intestinal motility, docusate sodium at recommended dosages exhibits minimal intrinsic stimulatory actions . This distinction is important for understanding its clinical application as a stool softener rather than a true laxative.
Pharmacodynamics
The pharmacodynamic effects of docusate sodium extend beyond simple detergent action. Research suggests it may inhibit water absorption in both rats and humans and can alter the histological appearance of cells in rat colon . This has led some texts to classify it as a stimulant laxative, though its stimulant effects are notably milder than dedicated stimulant laxatives .
The increased bulk of feces resulting from water retention creates gentle pressure on the intestinal wall, which may indirectly stimulate peristalsis and facilitate movement of softened stool through the intestinal tract .
Therapeutic Applications
Primary Clinical Uses
Docusate sodium is primarily indicated for the treatment of constipation, particularly when associated with dry, hard stools . Specific applications include:
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Treatment of chronic constipation
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Prevention of constipation in at-risk patients
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Management of opioid-induced constipation
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Bowel preparation prior to radiological procedures
The compound is included in the World Health Organization's List of Essential Medicines, indicating its recognized importance in healthcare systems globally .
Dosage and Administration
Dosage recommendations for docusate sodium vary by age, route of administration, and clinical context. Standard dosing regimens extracted from authoritative sources are presented in the table below:
The typical administration schedule involves divided doses throughout the day, with larger initial doses that can be gradually reduced as the desired effect is achieved .
Clinical Efficacy
A subsequent, better-designed study by Fain et al. in 1978 comparing docusate sodium (100-200 mg) with docusate calcium and placebo found no significant benefit of docusate sodium over placebo .
More recent evaluations have questioned docusate's effectiveness, with several studies reporting it to be no more effective than placebo for increasing stool frequency or softening . This has led to pressure in some healthcare systems to reconsider prescribing practices for docusate sodium .
Toxicological Profile
Acute Toxicity
Docusate sodium exhibits relatively low acute toxicity based on animal studies. The toxicological parameters from laboratory testing are summarized in the following table:
In a study conducted according to Organisation for Economic Co-operation and Development (OECD) test guidelines, the median lethal dose (LD₅₀) for oral administration in rats was reported to be >2100 mg/kg body weight . Multiple other acute toxicity studies reported oral LD₅₀ values between 3080-4200 mg/kg body weight in rats .
Skin and Eye Irritation
A significant concern with docusate sodium is its potential for skin and eye irritation. Testing in laboratory animals and human studies has established that:
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Docusate sodium is classified as a severe skin irritant based on rabbit studies
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It is a cumulative skin irritant in humans with repeated exposure
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The compound is a severe eye irritant, capable of causing irreversible corneal damage
Human irritation and skin sensitization studies provide quantitative evidence of its irritant potential. In several four-day cumulative irritancy tests, application of products containing docusate sodium resulted in a primary irritation index (PII) range of 0.25-0.80 at 2.94% concentration, a PII range of 1.78-1.85 at 0.21% concentration, and a PII of 0.04 at 0.084% concentration .
In a 21-day cumulative irritancy test with seven volunteers, daily application of a product containing 1.13% docusate sodium under occlusive conditions resulted in a total irritation score of 324/578, averaging 46.3/84 per subject .
Eye irritation studies in rabbits showed that application of 0.1 mL of a 70% solution of docusate sodium caused significant irritation with an irritation index of 46.67/110 . Effects including corneal turbidity, reported as irreversible damage, were still visible 21 days after application .
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